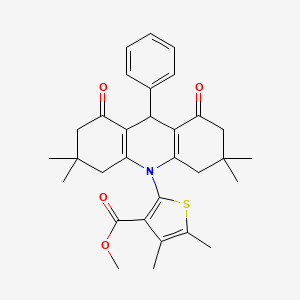![molecular formula C20H21N5O2 B5985560 N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5985560.png)
N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide, also known as MPF, is a chemical compound that has been widely studied for its potential applications in scientific research. MPF is a small molecule inhibitor that targets a specific kinase, making it a valuable tool in studying various cellular processes.
Mecanismo De Acción
N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide works by binding to and inhibiting a specific kinase, preventing it from phosphorylating its target proteins. This inhibition of kinase activity can lead to a variety of downstream effects, depending on the specific pathway being studied. This compound has been shown to be highly selective for its target kinase, making it a valuable tool in studying specific cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific pathway being studied. In cancer research, for example, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of specific inflammatory mediators. In neurodegenerative disease research, this compound has been shown to protect neurons from damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide in lab experiments is its high selectivity for its target kinase. This allows researchers to study specific cellular processes without interfering with other pathways. This compound is also relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of using this compound is that it may not be effective in all cellular contexts. Additionally, this compound may have off-target effects in some systems, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research involving N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide. One area of interest is the development of new analogs with improved selectivity and potency. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for this compound to be used in clinical settings, either as a diagnostic tool or as a therapeutic agent. Further research is needed to fully understand the potential applications of this compound in these areas.
Métodos De Síntesis
The synthesis of N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis include 2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinamine and 4-amino-2-furancarboxylic acid. The key intermediates are prepared through a series of reactions, including acylation, nitration, reduction, and coupling. The final coupling reaction between the key intermediates produces this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of a specific kinase, making it a valuable tool in studying various cellular processes. This compound has been used in studies of cancer, inflammation, and neurodegenerative diseases, among others. It has also been used to study the role of specific proteins in cellular signaling pathways.
Propiedades
IUPAC Name |
N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-14-21-18(13-19(22-14)25-10-2-3-11-25)23-15-6-8-16(9-7-15)24-20(26)17-5-4-12-27-17/h4-9,12-13H,2-3,10-11H2,1H3,(H,24,26)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYZWBPQPXCMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-methyl-3-[(1-phenylethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5985478.png)
![2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B5985489.png)
![7-(1-adamantyl)-1-sec-butyl-5-(difluoromethyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5985491.png)
![2-{2-[(3,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5985497.png)
![5,6-dimethyl-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B5985498.png)
![2-(2-{[4-(aminosulfonyl)phenyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide](/img/structure/B5985506.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5985520.png)

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5985547.png)
![1-[(5-bromo-2-methylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B5985551.png)
![4-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5985555.png)
![N-[4-(1H-pyrazol-5-yl)phenyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5985562.png)

![2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5985572.png)
